1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

Coordination Chemistry Metal-Organic Frameworks Ligand Design

Researchers seeking reliable β-diketone ligands for binuclear metal complex synthesis or OLED development often face limited availability of the ortho-hydroxy substituted variant. o-Hydroxydibenzoylmethane (CAS 1469-94-9) solves this with its unique ortho-hydroxyl group that enables: • Stable binuclear Ni(II), Cu(II), Zn(II) M2L2 complexes not accessible with dibenzoylmethane • Efficient Tb(III) sensitization for strong green emission in OLEDs & luminescent probes • One-pot synthesis of 3-fluoroflavone motifs for medicinal chemistry Supplied with ≥98% purity and full analytical documentation. Global shipping available.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 1469-94-9
Cat. No. B075104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
CAS1469-94-9
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O
InChIInChI=1S/C15H12O3/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2
InChIKeyOABFIJGAEVKMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione: Distinct β-Diketone Ligand


1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione (CAS 1469-94-9, also known as o-hydroxydibenzoylmethane) is a β-diketone derivative classified as a dihydrochalcone (CHEBI:113559). Its core structure features two ketone functionalities on a propane backbone, substituted with a phenyl group at the 3-position and a 2-hydroxyphenyl group at the 1-position [1]. This ortho-hydroxy substitution distinguishes it from simpler β-diketones like dibenzoylmethane (DBM), enabling unique intramolecular hydrogen bonding, enhanced metal chelation, and a pronounced keto-enol tautomerism critical for its utility in materials science and coordination chemistry [2].

1
β-Diketone with ortho-hydroxy substitution Distinct chelator compared to dibenzoylmethane; enables tetradentate coordination via phenol and diketone sites.
2
High enol tautomer population Stabilized intramolecular H-bond locks enol form, critical for consistent photophysical properties in luminescent materials.
3
Synthetic building block for flavones Direct one-pot access to 3-fluoroflavone heterocycles, streamlining medicinal chemistry library synthesis.

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione: Irreplaceable vs. Simple β-Diketones


Generic substitution of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (H2L) with simpler β-diketones like dibenzoylmethane (DBM) or acetylacetone is inadvisable due to the critical role of its ortho-hydroxyphenyl group. This substitution fundamentally alters coordination chemistry, tautomeric behavior, and downstream reactivity. Specifically, H2L acts as a stronger chelator capable of forming more stable binuclear complexes via its two potential deprotonation sites (β-diketone and phenol), a feature absent in DBM [1]. Furthermore, the ortho-hydroxyl group locks the molecule in a highly stabilized enol tautomer, influencing its photophysical properties and making it a distinct building block for synthesizing heterocycles like flavones and benzoxaphosphinines, reactions for which DBM is not a viable precursor [2][3].

Binuclear complex capability lost
Dibenzoylmethane or acetylacetone cannot form M2L2 binuclear Ni/Cu/Zn complexes; coordination stoichiometry shifts to mononuclear ML2.
Tautomer instability alters photophysics
Without ortho-OH, enol content becomes solvent- and condition-dependent, compromising the consistent energy transfer needed for Tb(III) sensitization.
Synthetic route divergence
One-pot 3-fluoroflavone synthesis relies on the pre-arranged 1,3-diketone/ortho-OH framework; simpler β-diketones require multistep or harsher methods.

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione: Quantitative Evidence


Binuclear Complex Formation vs. Dibenzoylmethane

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione (H2L) forms binuclear complexes with Ni(II), Cu(II), and Zn(II) of M2L2 stoichiometry, as confirmed by elemental analysis and molecular weight determination. In contrast, dibenzoylmethane (DBM, lacking the ortho-hydroxy group) typically forms mononuclear ML2 complexes with these metals. This is a direct, quantifiable difference in coordination stoichiometry driven by the ability of H2L to act as a tetradentate ligand through its β-diketone and phenolate oxygens after double deprotonation [1].

Complex stoichiometry
Head-to-head
H2L yields M2L2 binuclear (Ni, Cu, Zn); DBM yields ML2 mononuclear.
Tetradentate chelation after double deprotonation enables binuclear architecture.
Confirmed by elemental analysis and MW determination.
Coordination Chemistry Metal-Organic Frameworks Ligand Design

Enhanced Enol Stabilization in Solution

In CDCl3 solution, a series of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones exist predominantly in the enol form, with enol content ranging from 80-95%. This is a significantly higher and more consistent enol population compared to dibenzoylmethane, which exhibits a more solvent- and condition-dependent enol-keto equilibrium due to the absence of the stabilizing intramolecular hydrogen bond from the ortho-hydroxyl group [1]. The strong preference for the enol tautomer is critical for its UV absorption and fluorescence properties.

Enol tautomer population
Cross-study comparable
80–95% enol in CDCl3
Reliable high enol content supports consistent ligand photophysics.
DBM enol ratio variable, ~50–90% depending on conditions.
Tautomerism Photophysics NMR Spectroscopy

One-Pot 3-Fluoroflavone Synthesis vs. Multistep Routes

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione serves as a unique substrate for a one-pot, room-temperature synthesis of 3-fluoroflavones in the presence of Selectfluor and a trace of concentrated H2SO4. This reaction yields a diverse set of 3-fluoroflavone analogues in moderate to excellent yields (up to 88%). In contrast, the synthesis of 3-fluoroflavones from simpler precursors like 2'-hydroxychalcones typically requires multiple steps or harsher conditions [1]. This direct cyclization-fluorination is enabled by the pre-installed 1,3-diketone framework with the essential ortho-hydroxyl group.

One-pot fluorination
Class-level inference
Room temperature, Selectfluor, up to 88% yield; bypasses multistep routes.
Direct cyclization-fluorination enabled by pre-installed ortho-hydroxy diketone.
Comparison to 2'-hydroxychalcone routes: fewer steps, milder conditions.
Organic Synthesis Heterocyclic Chemistry Fluorination

Demonstrated Terbium Sensitization for Green Luminescence

The ligand 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (HHPPP) has been successfully used to synthesize and sensitize binary and ternary terbium(III) complexes, which exhibit characteristic green luminescence. The emission spectra of these complexes show intense Tb(III) f-f transitions, indicating efficient energy transfer from the ligand's triplet state to the metal center. While many β-diketones can sensitize Tb(III), the specific energy match provided by the HHPPP enol tautomer results in strong luminescence, as quantified by emission intensity. No equivalent data exists for DBM complexes, which often suffer from lower luminescence quantum yields due to less efficient energy transfer [1].

Tb(III) sensitization
Class-level inference
Strong green emission observed; qualitative advantage over DBM complexes.
Efficient energy transfer from enol tautomer triplet state.
Data to verify: quantum yield comparisons not reported.
Luminescent Materials Lanthanide Complexes Photophysics

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione: Application Scenarios


Binuclear Transition Metal Complexes for Catalysis and Magnetism

Researchers in inorganic chemistry should procure this compound to access binuclear Ni(II), Cu(II), and Zn(II) complexes of M2L2 stoichiometry, a structural motif not accessible with the commonly available dibenzoylmethane. These binuclear systems are valuable for investigating metal-metal interactions, cooperative catalysis, and molecular magnetism [1].

Terbium(III) Sensitization for Green Luminescence

For materials scientists developing OLEDs, security inks, or luminescent probes, this specific β-diketone has a demonstrated track record of efficiently sensitizing Tb(III) to produce strong green emission. Its ability to form stable ternary complexes with ancillary ligands like 1,10-phenanthroline allows for fine-tuning of photophysical properties, making it a reliable building block for advanced optoelectronic devices [2].

One-Pot 3-Fluoroflavone Synthesis for Drug Discovery

Medicinal chemists seeking to incorporate 3-fluoroflavone motifs into drug candidates should utilize this compound as a key intermediate. The validated one-pot, room-temperature protocol provides a direct and efficient route to a library of these valuable heterocycles, significantly streamlining synthetic workflows compared to traditional multi-step approaches [3].

Application
Selection Property
Validation Focus
Binuclear transition metal complex research
Tetradentate chelation via ortho-OH and diketone
M2L2 stoichiometry and cooperative metal-metal interaction
Luminescent Tb(III) materials for optoelectronics
Consistent enol tautomer for efficient energy transfer
Emission intensity and ancillary ligand compatibility
3-Fluoroflavone library synthesis for medicinal chemistry
One-pot cyclization-fluorination at room temperature
Yield, substrate scope, and atom economy versus multistep routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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